7-bromo-2-iodo-1-benzofuran
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Overview
Description
7-bromo-2-iodo-1-benzofuran is a heterocyclic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-iodo-1-benzofuran typically involves the bromination and iodination of benzofuran. One common method is the electrophilic aromatic substitution reaction. The process begins with the bromination of benzofuran using bromine in the presence of a catalyst such as iron(III) bromide. The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like potassium iodate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-iodo-1-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in different benzofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzofurans with different functional groups.
Oxidation Reactions: Products include oxidized benzofuran derivatives.
Reduction Reactions: Products include dehalogenated benzofuran derivatives.
Scientific Research Applications
7-bromo-2-iodo-1-benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-2-iodo-1-benzofuran involves its interaction with specific molecular targets. The presence of bromine and iodine atoms enhances its ability to form strong interactions with biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-bromo-1-benzofuran: Lacks the iodine atom, resulting in different reactivity and applications.
2-iodo-1-benzofuran: Lacks the bromine atom, leading to variations in its chemical properties.
7-chloro-2-iodo-1-benzofuran:
Uniqueness
7-bromo-2-iodo-1-benzofuran is unique due to the presence of both bromine and iodine atoms, which enhances its reactivity and potential applications. The combination of these halogens provides a versatile platform for further chemical modifications and the development of new compounds with diverse biological activities.
Properties
CAS No. |
2763998-30-5 |
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Molecular Formula |
C8H4BrIO |
Molecular Weight |
322.92 g/mol |
IUPAC Name |
7-bromo-2-iodo-1-benzofuran |
InChI |
InChI=1S/C8H4BrIO/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H |
InChI Key |
YSECVYRLWPAPGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=C2)I |
Purity |
95 |
Origin of Product |
United States |
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